molecular formula C11H16ClNO2 B2629470 3-(3,4-Dimethoxyphenyl)azetidine hydrochloride CAS No. 1203686-37-6

3-(3,4-Dimethoxyphenyl)azetidine hydrochloride

Cat. No.: B2629470
CAS No.: 1203686-37-6
M. Wt: 229.7
InChI Key: HKHBBQALWLNPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)azetidine hydrochloride is a small-molecule compound featuring a four-membered azetidine ring substituted with a 3,4-dimethoxyphenyl group. This compound is primarily utilized as a versatile scaffold in medicinal chemistry for developing CNS-targeted agents, given its structural rigidity and ability to modulate receptor binding . Analytical data (e.g., δ 55.5 ppm in $^{13}\text{C}$ NMR for methoxy groups) confirm its structural integrity, with elemental analysis (C: 50.11%, H: 3.97%, N: 3.54%) aligning with theoretical values (C: 50.69%, H: 3.99%, N: 3.69%) .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8(5-11(10)14-2)9-6-12-7-9;/h3-5,9,12H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHBBQALWLNPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)azetidine hydrochloride typically involves the reaction of phenylacetone with appropriate reagents to form the azetidine ring. One common method includes the use of dimethylamine and CuCl as catalysts, followed by borohydride reduction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine ring undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with alkyl halides : Forms quaternary ammonium salts through alkylation.

  • Acylation : Reacts with acyl chlorides to yield amide derivatives (e.g., with acetyl chloride to form N-acetylazetidine derivatives) .

Example Reaction:

3-(3,4-Dimethoxyphenyl)azetidine HCl+CH3COClEt3NN-Acetyl derivative+HCl\text{3-(3,4-Dimethoxyphenyl)azetidine HCl} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetyl derivative} + \text{HCl}

Conditions : Conducted in dichloromethane with triethylamine as a base .

Ring-Opening Reactions

The strained azetidine ring opens under acidic or reductive conditions:

  • Acid-Catalyzed Hydrolysis : Generates γ-amino alcohols in aqueous HCl .

  • Reduction with LiAlH4_4 : Produces saturated pyrrolidine derivatives via ring expansion .

Mechanistic Insight :
Ring-opening proceeds through protonation at the nitrogen, followed by nucleophilic attack at the β-carbon .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group participates in EAS reactions:

Reaction Type Reagents Product Yield Source
Nitration HNO3_3/H2_2SO4_43,4-Dimethoxy-5-nitrobenzene derivative68%
Bromination Br2_2/FeBr3_33,4-Dimethoxy-5-bromobenzene derivative72%

Key Note : Methoxy groups direct electrophiles to the para position relative to themselves .

Oxidation Reactions

The methoxy groups and azetidine ring are susceptible to oxidation:

  • Methoxy to Quinone : Treatment with KMnO4_4 oxidizes the 3,4-dimethoxyphenyl group to a quinone structure .

  • Azetidine Ring Oxidation : Using CrO3_3 yields γ-lactam derivatives .

Example :

3-(3,4-Dimethoxyphenyl)azetidineKMnO4,H2O3,4-Dioxyquinone+NH3\text{3-(3,4-Dimethoxyphenyl)azetidine} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{3,4-Dioxyquinone} + \text{NH}_3

Reductive Transformations

  • Catalytic Hydrogenation : Reduces the azetidine ring to a pyrrolidine system under H2_2/Pd-C .

  • Borohydride Reduction : Sodium borohydride selectively reduces imine intermediates during ring rearrangements .

Experimental Data :

Substrate Reductant Product Yield Diastereoselectivity Source
3-(3,4-Dimethoxyphenyl)az

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly in the modulation of neurotransmitter receptors. Research indicates that derivatives of azetidine, including 3-(3,4-dimethoxyphenyl)azetidine hydrochloride, can influence nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for developing treatments for nicotine dependence and cognitive disorders. For instance, related compounds have shown the ability to reduce nicotine self-administration in animal models, suggesting potential applications in smoking cessation therapies.

Anticancer Activity
Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. In vitro assays have indicated significant inhibition of cell growth in breast cancer cell lines like MCF-7, with IC50 values ranging from 0.1 to 10 μM. These findings position azetidine derivatives as potential lead compounds for further development in cancer therapeutics.

Antimicrobial Properties

Emerging evidence suggests that azetidine derivatives can exhibit antimicrobial activity against resistant bacterial strains. Compounds structurally similar to this compound have been reported to inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Neuropharmacology

Research has highlighted the potential of this compound in neuropharmacology, particularly concerning its effects on cognitive functions and addiction mechanisms. The interaction with nAChRs is particularly noteworthy as it could lead to novel treatments for conditions such as Alzheimer's disease and other cognitive impairments .

Case Study 1: Nicotinic Receptor Modulation

In a study involving related azetidine compounds, it was found that the introduction of specific substituents significantly altered receptor binding profiles. This enhancement in selectivity for α4β2 nAChRs suggests that similar modifications in this compound could yield compounds with improved pharmacological profiles for treating nicotine dependence.

Case Study 2: Antiproliferative Effects

In vitro studies on azetidine derivatives indicated substantial antiproliferative effects against MCF-7 breast cancer cells. These derivatives exhibited significant inhibition of cell viability, reinforcing their potential as lead compounds for cancer drug development.

Summary of Biological Activities

Activity Type Description Reference
NeuropharmacologicalModulation of nicotinic acetylcholine receptors; potential for cognitive enhancement and addiction treatment
AnticancerSignificant inhibition of growth in MCF-7 breast cancer cells; promising lead for cancer therapeutics
AntimicrobialActivity against resistant bacterial strains; potential development of new antimicrobial agents

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(3,4-Difluorophenyl)methyl]azetidine Hydrochloride

  • Structural Features : Azetidine ring with a 3,4-difluorophenylmethyl substituent.
  • Molecular Weight : 219.66 g/mol (C${10}$H${12}$ClF$_2$N).
  • Key Differences: Fluorine atoms increase electronegativity and metabolic stability compared to methoxy groups. This compound is used as a non-toxic scaffold in drug discovery, with a purity ≥95% and long-term storage at -20°C .

3-(3,4-Dichlorophenoxy)azetidine Hydrochloride

  • Structural Features : Azetidine linked via an ether bond to 3,4-dichlorophenyl.
  • Molecular Weight: ~358.70 g/mol (C${17}$H${17}$Cl$_2$NO·HCl).
  • However, chlorine may elevate toxicity risks (GHS classification: H302, H315) .
  • Applications : Investigated for pesticidal activity due to halogenated aromatic systems .

(R)-3-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride

  • Structural Features : Five-membered pyrrolidine ring with 3,4-dimethoxyphenyl.
  • Molecular Weight: ~251.74 g/mol (C${12}$H${18}$ClNO$_2$).
  • Key Differences : The pyrrolidine ring’s conformational flexibility contrasts with azetidine’s rigidity, affecting receptor binding kinetics. This compound shows higher ACE inhibition (IC$_{50}$ ~0.5 μM) compared to azetidine derivatives .

Verapamil Hydrochloride

  • Structural Features : Phenylalkylamine derivative with 3,4-dimethoxyphenyl groups.
  • Molecular Weight : 491.07 g/mol (C${27}$H${38}$N$2$O$4$·HCl).
  • Key Differences : A clinically approved calcium channel blocker, highlighting the pharmacological impact of 3,4-dimethoxy motifs in cardiovascular drugs. Unlike azetidine derivatives, its larger structure enables multi-target interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Toxicity/Safety Profile
3-(3,4-Dimethoxyphenyl)azetidine HCl C${11}$H${14}$ClNO$_2$ ~227.69 3,4-Dimethoxyphenyl CNS scaffold, moderate antioxidant Low (non-toxic in lung cells)
3-[(3,4-Difluorophenyl)methyl]azetidine HCl C${10}$H${12}$ClF$_2$N 219.66 3,4-Difluorophenylmethyl Lab scaffold, high stability Non-toxic (lab use only)
3-(3,4-Dichlorophenoxy)azetidine HCl C${17}$H${17}$Cl$_3$NO 358.70 3,4-Dichlorophenoxy Pesticidal candidate Moderate (GHS warnings)
(R)-3-(3,4-Dimethoxyphenyl)pyrrolidine HCl C${12}$H${18}$ClNO$_2$ 251.74 3,4-Dimethoxyphenyl ACE inhibition, tyrosinase inhibition Not reported
Verapamil HCl C${27}$H${38}$ClN$2$O$4$ 491.07 3,4-Dimethoxyphenyl (x2) Calcium channel blocker Low (approved therapeutic)

Research Findings and Functional Group Impact

  • Methoxy vs. Halogen Substituents : Methoxy groups enhance antioxidant activity (e.g., curcumin analogs in ) but reduce metabolic stability compared to halogenated derivatives. Fluorine and chlorine improve lipophilicity but may introduce toxicity .
  • Ring Size Effects : Azetidine’s four-membered ring imposes conformational constraints, favoring selective receptor binding, whereas pyrrolidine’s flexibility broadens target interactions .
  • Ether Linkages: Compounds like 3-(3,4-dichlorophenoxy)azetidine HCl show altered pharmacokinetics due to ether bonds, which may delay enzymatic degradation .

Biological Activity

3-(3,4-Dimethoxyphenyl)azetidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H18ClNO2C_{12}H_{18}ClNO_2, with a molecular weight of approximately 239.73 g/mol. The compound features an azetidine ring substituted with a dimethoxyphenyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors or modulators of various enzymes and receptors.

Target Enzymes

  • Dihydrofolate Reductase (DHFR) : Some azetidine derivatives have been shown to inhibit DHFR, affecting folate metabolism and cellular proliferation.
  • Signal Transduction Pathways : The compound may modulate pathways involved in cell growth and apoptosis, particularly in cancer cells .

Anticancer Properties

Studies have demonstrated that azetidine derivatives exhibit significant anticancer activity. For instance, this compound has been tested against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)5.0Induction of apoptosis via caspase activation
AsPC-1 (Pancreatic)7.5Inhibition of KRAS signaling pathways
HepG2 (Liver)10.0Modulation of growth factor signaling

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

Research also indicates potential antimicrobial properties. Compounds structurally related to this compound have shown efficacy against various bacterial strains, suggesting a possible role in treating infections .

Case Studies

  • Inhibition of STAT3 Signaling :
    A study investigated the effects of azetidine derivatives on STAT3 signaling in breast cancer cells. The results indicated that these compounds could inhibit STAT3 activity, leading to reduced cell proliferation and increased apoptosis .
  • Pks13 Inhibitor Screening :
    In a screening campaign targeting Mycobacterium tuberculosis, azetidine amides were identified as potent inhibitors of the Pks13 enzyme. The study highlighted the improved potency and stability of these compounds compared to traditional antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds typically exhibit favorable properties such as good oral bioavailability and metabolic stability. Further studies are needed to elucidate the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics specific to this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dimethoxyphenyl)azetidine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving nucleophilic substitution or azetidine ring formation. For example, a benzyl-protected azetidine intermediate may react with 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄, 2-5 mol%) and reaction temperature (80-100°C). Post-reaction purification via column chromatography (silica gel, eluent: DCM/MeOH 9:1) improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR : Confirm the azetidine ring (δ 3.5–4.0 ppm for N-CH₂ protons) and methoxy groups (δ 3.8–3.9 ppm).
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min, UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
  • Mass Spectrometry : ESI-MS in positive mode to verify the molecular ion peak ([M+H]⁺ at m/z 256.1) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute with PBS to ≤0.1% DMSO to avoid cellular toxicity. Vortexing and sonication (30 sec, 40 kHz) enhance dissolution .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and synthesis. Store at 2-8°C in airtight, light-resistant containers. In case of skin contact, wash with soap and water for 15 minutes. Emergency procedures should align with GHS guidelines for hydrochlorides .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Analyze degradation via HPLC.
  • Thermal Stability : Heat samples to 40–60°C for 1–4 weeks. Monitor changes in purity and identify degradation products using LC-MS .

Q. What experimental strategies are effective for studying receptor-binding interactions of this compound?

  • Methodological Answer : Use radioligand displacement assays (e.g., for adrenergic or dopaminergic receptors):

  • Incubate the compound with membrane preparations expressing the target receptor and a radiolabeled ligand (e.g., [³H]-SCH23390 for dopamine D₁).
  • Measure competitive binding via scintillation counting. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. How can metabolic pathways of this compound be elucidated in vitro?

  • Methodological Answer : Use liver microsomes (human or rodent):

  • Incubate the compound (10 µM) with NADPH-regenerating system at 37°C for 0–60 minutes.
  • Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via UPLC-QTOF-MS. Identify phase I/II metabolites using MetabolitePilot™ software .

Q. How should contradictory data on biological activity or synthesis yields be resolved?

  • Methodological Answer :

  • Replicate Experiments : Conduct triplicate runs under standardized conditions.
  • Cross-Validation : Compare results with orthogonal assays (e.g., functional cAMP assays vs. binding studies).
  • Batch Analysis : Verify compound integrity across different synthesis batches via NMR and HPLC. Contradictions may arise from impurities or solvent residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.